Regioselective Halogenation: 6-Chloro Isomer as the Sole Precursor for Anti-Psoriatic Naphthoquinone Diesters
Patent US4255405A establishes that only 6‑substituted 2,3-dihydroxy-1,4-naphthoquinone diesters exhibit anti‑psoriatic activity when applied topically. The 6‑chloro-2-hydroxy derivative is the direct synthetic precursor, while the 7‑chloro positional isomer leads to a therapeutically inert scaffold [1].
| Evidence Dimension | Regiochemical requirement for anti‑psoriatic efficacy |
|---|---|
| Target Compound Data | 6‑chloro substitution → yields active anti‑psoriatic 2,3‑diesters |
| Comparator Or Baseline | 7‑chloro-2-hydroxy-1,4-naphthoquinone → does not produce active diesters |
| Quantified Difference | Qualitative (patent claims exclusively 6‑substituted derivatives); no therapeutic composition claimed for 7‑chloro congener |
| Conditions | Topical pharmaceutical composition for prevention of epidermal cell proliferation |
Why This Matters
For a procurement decision targeting anti‑psoriatic naphthoquinone diester synthesis, the 6‑chloro isomer is the only viable starting material; the 7‑chloro analog lacks the requisite regiochemistry for therapeutic activity.
- [1] Jones, G.H.; Venuti, M.C.; Young, J.M. Naphthoquinone anti-psoriatic agents. US Patent US4255405A, 1981. https://patents.google.com/patent/US4255405A/en View Source
